1-methyl-1H-imidazole-5-sulfonamide
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Overview
Description
1-Methyl-1H-imidazole-5-sulfonamide is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 1-position and a sulfonamide group at the 5-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1-Methyl-1H-imidazole-5-sulfonamide is a compound that belongs to the class of heterocyclic compounds known as imidazoles It’s known that imidazole derivatives exhibit a broad range of chemical and biological properties and are key components in various functional molecules .
Mode of Action
It’s known that imidazole derivatives interact with various biological targets, leading to a wide range of effects . Sulfonamide-based indole analogs, which this compound is a part of, have been reported to exhibit strong antimicrobial actions .
Biochemical Pathways
It’s known that imidazole derivatives can affect a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It’s known that imidazole derivatives are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
It’s known that imidazole derivatives can exhibit a variety of biological activities such as antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Action Environment
It’s known that the properties of imidazole derivatives can be influenced by various factors, including the presence of other functional groups and the conditions under which they are synthesized .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives play a significant role in cell biology
Molecular Mechanism
It is known that imidazole derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with chlorosulfonic acid, followed by neutralization with ammonia or an amine to yield the sulfonamide derivative. The reaction typically proceeds under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize automated systems to control reaction parameters, ensuring consistent quality and efficiency. The use of catalysts and optimized reaction conditions further enhances the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives, depending on the reagents used.
Scientific Research Applications
1-Methyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
1H-Imidazole-5-sulfonamide: Lacks the methyl group, which can affect its reactivity and biological activity.
Sulfanilamide: A simpler sulfonamide compound, widely used as an antimicrobial agent.
Uniqueness: 1-Methyl-1H-imidazole-5-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCDEDAWEGQBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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